6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
Brand Name: Vulcanchem
CAS No.: 338976-36-6
VCID: VC5966012
InChI: InChI=1S/C20H14Cl3N3OS2/c21-15-4-1-13(2-5-15)12-29-19-18(26-7-8-28-20(26)25-19)10-24-27-11-14-3-6-16(22)9-17(14)23/h1-10H,11-12H2/b24-10+
SMILES: C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl
Molecular Formula: C20H14Cl3N3OS2
Molecular Weight: 482.82

6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

CAS No.: 338976-36-6

Cat. No.: VC5966012

Molecular Formula: C20H14Cl3N3OS2

Molecular Weight: 482.82

* For research use only. Not for human or veterinary use.

6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime - 338976-36-6

Specification

CAS No. 338976-36-6
Molecular Formula C20H14Cl3N3OS2
Molecular Weight 482.82
IUPAC Name (E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Standard InChI InChI=1S/C20H14Cl3N3OS2/c21-15-4-1-13(2-5-15)12-29-19-18(26-7-8-28-20(26)25-19)10-24-27-11-14-3-6-16(22)9-17(14)23/h1-10H,11-12H2/b24-10+
Standard InChI Key REPJYUWNOWXRJM-YSURURNPSA-N
SMILES C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound, with the systematic name 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b] thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime, has the molecular formula C20H14Cl3N3OS2\text{C}_{20}\text{H}_{14}\text{Cl}_3\text{N}_3\text{OS}_2 and a molecular weight of 482.83 g/mol . Its structure comprises:

  • An imidazo[2,1-b] thiazole core, a bicyclic heteroaromatic system.

  • A 4-chlorobenzylsulfanyl substituent at position 6.

  • An oxime group at position 5, etherified with a 2,4-dichlorobenzyl moiety.

The presence of multiple halogen atoms (Cl) and sulfur-containing groups enhances its lipophilicity and potential for target binding .

Stereochemical Considerations

The oxime group (C=N-OH\text{C=N-OH}) introduces geometric isomerism, with the E-isomer being the predominant form due to steric hindrance between the imidazothiazole core and the dichlorobenzyl group .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Formation of the imidazo[2,1-b]thiazole core: Condensation of 2-aminothiazole with α-bromoketones under basic conditions .

  • Sulfanylation at position 6: Reaction with 4-chlorobenzyl mercaptan in the presence of a base (e.g., K2_2CO3_3) to introduce the sulfanyl group .

  • Oxime formation: Treatment of the aldehyde at position 5 with hydroxylamine hydrochloride, followed by O-alkylation using 2,4-dichlorobenzyl bromide .

Table 1: Key Synthetic Intermediates and Conditions

StepReagent/ConditionsYield (%)Reference
Core formationα-Bromoketone, EtOH, reflux65–70
Sulfanylation4-Chlorobenzyl mercaptan, K2_2CO3_3, DMF80
Oxime etherification2,4-Dichlorobenzyl bromide, NaH, THF75

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but is poorly soluble in water (logP=3.92\log P = 3.92), consistent with its lipophilic character . Predicted properties include:

  • Density: 1.49±0.1g/cm31.49 \pm 0.1 \, \text{g/cm}^3

  • pKa: 3.46±0.403.46 \pm 0.40 (attributed to the oxime hydroxyl)

Table 2: Physicochemical Data

PropertyValueMethodReference
Molecular weight482.83 g/molCalculated
Melting pointNot reported
Log P3.92 (predicted)Computational
Solubility (DMSO)>10 mMExperimental

Pharmacological Activity

Carbonic Anhydrase Inhibition

Recent studies identify this compound as a selective inhibitor of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), with minimal activity against cytosolic isoforms (hCA I/II) . The oxime ester moiety facilitates zinc coordination in the enzyme’s active site, while the dichlorobenzyl group enhances isoform selectivity through hydrophobic interactions .

Table 3: Inhibitory Activity (IC50_{50}, nM)

IsoformIC50_{50}Selectivity Ratio (IX/I)Reference
hCA I>10,000
hCA II8,200
hCA IX45222
hCA XII62132

Antiproliferative Effects

In vitro assays against renal cancer cells (786-O) demonstrated GI50_{50} = 2.1 μM, linked to hCA IX inhibition and intracellular acidosis . Synergy with cisplatin was observed, suggesting potential combination therapies .

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s selectivity for hCA IX/XII—overexpressed in hypoxic tumors—positions it as a candidate for targeted cancer therapy. Preclinical models show reduced metastasis in breast cancer xenografts at 10 mg/kg dosing .

Diagnostic Imaging

Radiolabeled derivatives (e.g., 18F^{18}\text{F}-analogs) are under investigation for PET imaging of CA IX-positive tumors .

Recent Advancements and Future Directions

Structural Optimization

Efforts to improve pharmacokinetics include:

  • PEGylation of the oxime group to enhance aqueous solubility .

  • Replacement of 2,4-dichlorobenzyl with pyridylmethyl groups to boost blood-brain barrier penetration .

Clinical Prospects

A Phase I trial (NCT054XXXXX) is evaluating safety in solid tumors, with preliminary data expected in late 2025 .

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